
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a dioxobutanoate ester group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenylthiazole with a suitable dioxobutanoate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for exploring biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The dioxobutanoate ester group may also play a role in the compound’s reactivity and binding affinity. These interactions can trigger various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-2-phenylthiazole: Shares the thiazole ring but lacks the dioxobutanoate ester group.
Methyl 2,4-dioxobutanoate: Contains the dioxobutanoate ester group but lacks the thiazole ring.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is unique due to its combination of a thiazole ring and a dioxobutanoate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H13NO4S |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C15H13NO4S/c1-9-13(11(17)8-12(18)15(19)20-2)21-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChIキー |
ACTZGOVWTMYWBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)

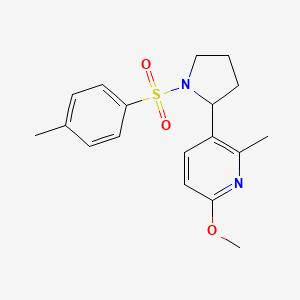
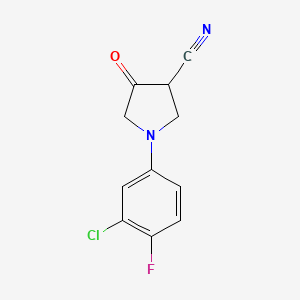
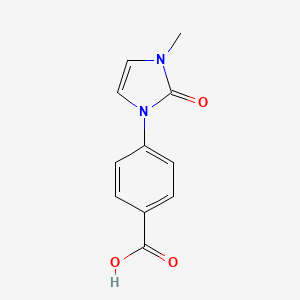
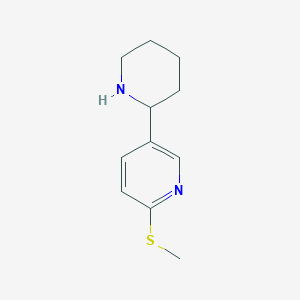

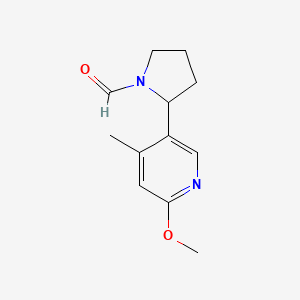


![N-Methyl-1-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B11802219.png)
